5-(Chloromethyl)-2-hydroxynicotinaldehyde
Description
5-(Chloromethyl)-2-hydroxynicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloromethyl group at the 5-position and a hydroxyl group at the 2-position of the nicotinaldehyde ring
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-(chloromethyl)-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(4-10)7(11)9-3-5/h1,3-4H,2H2,(H,9,11) |
InChI Key |
VHEAWZKXRNGJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1CCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-hydroxynicotinaldehyde typically involves the chloromethylation of 2-hydroxynicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are usually mild, and the process involves the formation of a chloromethyl intermediate, which is then introduced to the nicotinaldehyde ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and yield. This method allows for better control of reaction conditions, leading to higher selectivity and reduced by-product formation . The use of high fructose corn syrup as a feedstock has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2-hydroxynicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its ability to undergo various chemical transformations allows for the creation of diverse bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-hydroxynicotinaldehyde involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but derived from furfural instead of nicotinaldehyde.
2-Methyl-5-chloromethyl-8-quinoline: Another compound with a chloromethyl group, used in different applications.
Uniqueness: 5-(Chloromethyl)-2-hydroxynicotinaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the nicotinaldehyde ring. This combination of functional groups provides a distinct reactivity profile, making it versatile for various chemical transformations and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
